molecular formula C10H21N6O3P B12786314 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N',N'-tetramethyldiaminophosphinyl), propyl ester CAS No. 78371-74-1

1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N',N'-tetramethyldiaminophosphinyl), propyl ester

Cat. No.: B12786314
CAS No.: 78371-74-1
M. Wt: 304.29 g/mol
InChI Key: HVRLLHWOMFXADV-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester is a complex organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester typically involves the cyclization of β-acylamidrazones. One common method includes the treatment of ethyl β-N-Boc-oxalamidrazone with carboxylic acid chlorides in anhydrous pyridine at elevated temperatures . This method allows for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with various substituents at position 5 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

78371-74-1

Molecular Formula

C10H21N6O3P

Molecular Weight

304.29 g/mol

IUPAC Name

propyl 5-amino-1-[bis(dimethylamino)phosphoryl]-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H21N6O3P/c1-6-7-19-9(17)8-12-10(11)16(13-8)20(18,14(2)3)15(4)5/h6-7H2,1-5H3,(H2,11,12,13)

InChI Key

HVRLLHWOMFXADV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C

Origin of Product

United States

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